molecular formula C31H59NO6S B10854172 Fingolimod Lauryl Sulfate CAS No. 1967800-35-6

Fingolimod Lauryl Sulfate

Cat. No.: B10854172
CAS No.: 1967800-35-6
M. Wt: 573.9 g/mol
InChI Key: XTLZVNMZICNQBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fingolimod lauryl sulfate involves several steps. A kilogram-scale synthesis of fingolimod drug substance was developed using a 30-L pilot setup. The target product was obtained by a four-step procedure in 99.8% purity and 47% overall yield . The synthetic method includes the following steps:

  • Alkylation of the sodium salt of acetamidomalonic ester by 2-(4-octylphenyl)ethyl iodide in dimethylformamide at 45-50°C to form the diethyl ester of 2-acetamido-2-(4-octylphenyl)malonic acid.
  • Reduction of the diethyl ester with sodium borohydride in the presence of calcium chloride to obtain 2-acetamido-2-(4-octylphenyl)propane-1,3-diol.
  • Conversion of the diol to fingolimod by deacetylation.
  • Formation of this compound by reacting fingolimod with lauryl sulfate.

Chemical Reactions Analysis

Fingolimod lauryl sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation, sphingosine kinase for phosphorylation, and various nucleophiles for substitution reactions. The major products formed from these reactions include inactive metabolites, fingolimod-phosphate, and various substituted derivatives.

Scientific Research Applications

Fingolimod lauryl sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Fingolimod lauryl sulfate is unique among sphingosine 1-phosphate receptor modulators due to its specific molecular structure and pharmacological properties. Similar compounds include:

    Siponimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.

    Ozanimod: A sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.

    Ponesimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.

This compound is distinguished by its specific binding affinity for multiple sphingosine 1-phosphate receptor subtypes and its additional inhibitory effects on various enzymes and pathways .

Properties

CAS No.

1967800-35-6

Molecular Formula

C31H59NO6S

Molecular Weight

573.9 g/mol

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;dodecyl hydrogen sulfate

InChI

InChI=1S/C19H33NO2.C12H26O4S/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-12,21-22H,2-8,13-16,20H2,1H3;2-12H2,1H3,(H,13,14,15)

InChI Key

XTLZVNMZICNQBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

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